molecular formula C18H28N2O B5049671 1-(3-methylbenzyl)-N-(2-methylpropyl)piperidine-4-carboxamide

1-(3-methylbenzyl)-N-(2-methylpropyl)piperidine-4-carboxamide

Cat. No.: B5049671
M. Wt: 288.4 g/mol
InChI Key: TVQBJCUQMGNMPN-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-N-(2-methylpropyl)piperidine-4-carboxamide is a synthetic organic compound. It belongs to the class of piperidine carboxamides, which are known for their diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperidine ring, a carboxamide group, and two alkyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-N-(2-methylpropyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine ring with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

    Alkylation: The final step involves the alkylation of the piperidine ring with 3-methylbenzyl and 2-methylpropyl groups using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzyl)-N-(2-methylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as amines, and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-N-(2-methylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylbenzyl)-N-(2-methylpropyl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 3-methylbenzyl and 2-methylpropyl groups may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-14(2)12-19-18(21)17-7-9-20(10-8-17)13-16-6-4-5-15(3)11-16/h4-6,11,14,17H,7-10,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQBJCUQMGNMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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